molecular formula C12H10N2O2 B100298 Phenyl pyridin-3-ylcarbamate CAS No. 17738-06-6

Phenyl pyridin-3-ylcarbamate

Cat. No. B100298
CAS RN: 17738-06-6
M. Wt: 214.22 g/mol
InChI Key: ZBELOBHZQGHUNR-UHFFFAOYSA-N
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Description

Phenyl pyridin-3-ylcarbamate is a chemical compound that falls under the category of carbamate derivatives. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amine group) and are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of phenyl pyridin-3-ylcarbamate derivatives and related compounds often involves multi-step chemical reactions. For instance, the synthesis of heterocyclic compounds such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction characterized by FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction methods . Similarly, the synthesis of (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid demonstrates a three-step process, with the final product characterized by spectroscopic methods and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of phenyl pyridin-3-ylcarbamate derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystallographic and molecular symmetry of the compounds. For example, the study of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed the crystallographic symmetry and the behavior of the ligand upon complexation . Density functional theory (DFT) calculations are also employed to predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Phenyl pyridin-3-ylcarbamate derivatives can participate in various chemical reactions, including complexation with metals and interactions with other chemical agents. For instance, the coordination chemistry of (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid with metals such as Cd(II) and Pt(II) has been explored, leading to the isolation and structural characterization of the resulting complexes . The reactivity of these compounds can also be influenced by substituents on the phenyl ring, as seen in the forced degradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl pyridin-3-ylcarbamate derivatives are closely related to their molecular structure. These properties include melting points, solubility, photoluminescence, and phase behavior. For example, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling and a significant difference in melting and solidification points . The photoluminescence properties of these compounds are also of interest, as they can exhibit aggregation-induced emission behavior . Additionally, metal-organic frameworks (MOFs) synthesized from pyridine derivatives show selective sorption of gases like CO2, indicating their potential application in gas storage and separation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds

    Phenyl pyridin-3-ylcarbamate is utilized in synthesizing various heterocyclic compounds. For instance, it has been used to synthesize 1,3,4‐thiadiazol-2‐yl urea derivatives under microwave irradiation, providing an efficient method for creating new heterocyclic amino compounds (Li & Chen, 2008).

  • Synthesis of Pyridine Derivatives

    The compound has been involved in creating 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific conditions. This process highlights its role in forming complex pyridine derivatives (Ershov et al., 2023).

Pharmacological Applications

  • α-Glucosidase Inhibitory Activity: Phenyl pyridin-3-ylcarbamate linked compounds, particularly imidazo[1,2-a]pyridines, have been evaluated for α-glucosidase inhibitory activity, showing potential in treating conditions like diabetes (Saeedi et al., 2020).

Material Science and Catalysis

  • Use in Organic Light-Emitting Diodes (OLEDs)

    Derivatives of Phenyl pyridin-3-ylcarbamate have been used in the synthesis of materials for high-efficiency OLEDs. This includes the creation of bipolar host materials for blue, green, and white phosphorescence OLEDs, demonstrating its utility in advanced material science (Li et al., 2016).

  • Catalytic Applications

    The compound has been utilized in catalysis, such as in reactions of aromatic amines with various reagents. It plays a role in facilitating conversions and rearrangements in organic synthesis, showing its versatility in chemical reactions (Kinart et al., 2005).

properties

IUPAC Name

phenyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBELOBHZQGHUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426165
Record name phenyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl pyridin-3-ylcarbamate

CAS RN

17738-06-6
Record name phenyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by following the procedure of example 462 step 6 using 3-aminopyridine and phenyl chloroformate. Yield 7 g, 62% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

Phenyl chloroformate (0.733 mL, 5.84 mmol) is suspended in pyridine/DCM (3 mL, 2:1). The solution is stirred at 0° C., and 3-aminopyridine (500 mg, 5.31 mmol) dissolved in DCM (1 mL) is added dropwise. The reaction mixture is at 0° C. for 1 hour. The solvent is removed in vacuo and the residue is dissolved in ethyl acetate. This organic portion is washed with 0.1 M HCl and then concentrated in vacuo to afford the titled compound. (MH+215)
Quantity
0.733 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
pyridine DCM
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution consisting of pyridin-3-yl amine (9.49 g, 101 mmol) and pyridine (8.77 g, 111 mmol) in CH3CN (80 mL) at 0° C. was added phenyl chloroformate (15.8 g, 101 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with H2O (200 mL) and the resulting precipitate was filtered and dried under vacuum to provide the title compound as a tan solid (17.34 g, 80%). MS (ESI+): calcd for C12H10N2O2 m/z 214.07, found 215.3 (M+H)+. 1H NMR (500 MHz, d6-DMSO): 10.46 (s, 1H), 8.69 (d, J=2.4 Hz, 1H), 8.27 (dd, J=4.7, 1.4 Hz, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.47-7.41 (m, 2H), 7.37 (dd, J=8.4, 4.7 Hz, 1H), 7.31-7.22 (m, 3H).
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WT Lambert, AM Buysse… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Commercial compound databases represent rich sources of potential starting points for pharmaceutical and agrochemical product development. Routine insecticidal …
Number of citations: 15 onlinelibrary.wiley.com
L Hu, Y Sun, S Liu, H Erb, A Singh, J Mao, X Luo, X Wu - Elife, 2022 - elifesciences.org
The TEA domain (TEAD) transcription factor forms a transcription co-activation complex with the key downstream effector of the Hippo pathway, YAP/TAZ. TEAD-YAP controls the …
Number of citations: 9 elifesciences.org
ME Liosi, SG Krimmer, AS Newton… - Journal of medicinal …, 2020 - ACS Publications
Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway. Associated aberrant signaling is responsible for many forms …
Number of citations: 18 pubs.acs.org

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